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Compound of Interest

Compound Name:
2-(4-

Methoxyphenyl)malondialdehyde

Cat. No.: B1334422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

characterization of 2-(4-Methoxyphenyl)malondialdehyde, a valuable intermediate in organic

synthesis and drug discovery. This document details the synthetic pathway, experimental

protocols, and key characterization data for this compound.

Compound Overview
2-(4-Methoxyphenyl)malondialdehyde is a disubstituted malondialdehyde derivative featuring

a p-methoxyphenyl group at the C2 position. Its bifunctional nature, possessing two aldehyde

groups, makes it a versatile building block for the synthesis of a wide range of heterocyclic

compounds and other complex organic molecules.

Table 1: Physical and Chemical Properties of 2-(4-Methoxyphenyl)malondialdehyde
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Property Value

Molecular Formula C₁₀H₁₀O₃

Molecular Weight 178.19 g/mol

Appearance Off-white to yellow-beige powder

Melting Point 145-148 °C

CAS Number 65192-28-1

Synthesis Pathway
The primary synthetic route to 2-(4-Methoxyphenyl)malondialdehyde involves a two-step

process. The first step is the preparation of the anilide of 4-methoxyphenylacetic acid. This is

followed by a Vilsmeier-Haack formylation reaction, which introduces the two aldehyde

functionalities.

Step 1: Anilide Formation

Step 2: Vilsmeier-Haack Formylation

4-Methoxyphenylacetic acid

Anilide of 4-methoxyphenylacetic acid SOCl₂ or (COCl)₂

Aniline

Anilide of 4-methoxyphenylacetic acid

2-(4-Methoxyphenyl)malondialdehyde 1. Reaction
2. Hydrolysis

POCl₃, DMF

Click to download full resolution via product page

Figure 1: Two-step synthesis of 2-(4-Methoxyphenyl)malondialdehyde.

Experimental Protocols
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Synthesis of the Anilide of 4-Methoxyphenylacetic Acid
Materials:

4-Methoxyphenylacetic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Aniline

Anhydrous diethyl ether or dichloromethane (DCM)

Pyridine (optional, as a base)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-

methoxyphenylacetic acid in an excess of thionyl chloride or a solution of oxalyl chloride in

an anhydrous solvent like DCM.

Gently reflux the mixture for 1-2 hours until the solid dissolves and the evolution of gas

ceases.

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the

crude acid chloride.

Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether or DCM).

In a separate flask, dissolve aniline in the same anhydrous solvent, optionally with a slight

excess of pyridine.

Slowly add the acid chloride solution to the aniline solution at 0 °C with constant stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Filter the reaction mixture to remove any precipitated salts.

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude anilide.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

the pure anilide of 4-methoxyphenylacetic acid.

Synthesis of 2-(4-Methoxyphenyl)malondialdehyde
(Vilsmeier-Haack Reaction)
This procedure is based on the general method for the formylation of aryl anilides as described

by Arnold (1961).

Materials:

Anilide of 4-methoxyphenylacetic acid

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Ice

Sodium hydroxide (NaOH) or other suitable base for hydrolysis

Procedure:

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium

chloride tube, cool N,N-dimethylformamide (DMF) in an ice-salt bath.

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous

stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier

reagent.

After the addition is complete, add the anilide of 4-methoxyphenylacetic acid portion-wise to

the reaction mixture, ensuring the temperature remains low.

Once the addition is complete, allow the reaction mixture to slowly warm to room

temperature and then heat to 60-70 °C for several hours. The progress of the reaction can
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be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture and pour it slowly onto a large amount of

crushed ice with stirring.

Hydrolyze the resulting intermediate by adding a solution of sodium hydroxide until the

mixture is basic. Stir until the hydrolysis is complete.

The product, 2-(4-methoxyphenyl)malondialdehyde, will precipitate out of the solution.

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or an ethanol/water mixture.

Characterization Data
Comprehensive experimental characterization data for 2-(4-
methoxyphenyl)malondialdehyde is not readily available in the public domain. The following

tables provide expected spectral data based on the analysis of structurally similar compounds

and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of malondialdehydes can be complex due to the presence of tautomers (enol

and keto forms) in solution. The data presented here is for the expected major tautomeric form.

Table 2: Predicted ¹H NMR Spectral Data for 2-(4-Methoxyphenyl)malondialdehyde
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.0 s 2H
Aldehydic protons (-

CHO)

~7.2 - 7.4 d 2H
Aromatic protons

(ortho to OCH₃)

~6.8 - 7.0 d 2H
Aromatic protons

(meta to OCH₃)

~4.5 - 5.0 s 1H Methine proton (-CH-)

~3.8 s 3H
Methoxy protons (-

OCH₃)

Table 3: Predicted ¹³C NMR Spectral Data for 2-(4-Methoxyphenyl)malondialdehyde

Chemical Shift (δ, ppm) Assignment

~190 - 195 Aldehydic carbons (-CHO)

~159 - 161 Aromatic carbon (C-OCH₃)

~130 - 132 Aromatic carbons (ortho to OCH₃)

~125 - 128 Aromatic carbon (ipso to CH)

~114 - 116 Aromatic carbons (meta to OCH₃)

~55 - 56 Methoxy carbon (-OCH₃)

~50 - 55 Methine carbon (-CH-)

Infrared (IR) Spectroscopy
Table 4: Expected FT-IR Absorption Bands for 2-(4-Methoxyphenyl)malondialdehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 - 3100 Medium C-H stretch (aromatic)

~2850 - 2950 Medium C-H stretch (aliphatic, -OCH₃)

~2720, ~2820 Medium
C-H stretch (aldehyde, Fermi

resonance)

~1680 - 1700 Strong C=O stretch (aldehyde)

~1600, ~1500 Strong C=C stretch (aromatic ring)

~1250 Strong
C-O stretch (aryl ether,

asymmetric)

~1030 Strong
C-O stretch (aryl ether,

symmetric)

Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for 2-(4-Methoxyphenyl)malondialdehyde

m/z Interpretation

178.06 [M]⁺ (Molecular ion)

149.06 [M - CHO]⁺

121.06 [M - CHO - CO]⁺ or [C₈H₉O]⁺

108.06 [C₇H₈O]⁺

77.04 [C₆H₅]⁺

Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the complete characterization of the

synthesized 2-(4-Methoxyphenyl)malondialdehyde.
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Figure 2: Logical workflow for the characterization of the final product.

Conclusion
This technical guide outlines a reliable synthetic pathway for 2-(4-
Methoxyphenyl)malondialdehyde via a Vilsmeier-Haack reaction of the corresponding anilide

precursor. While detailed experimental characterization data is not widely published, the

provided expected spectral data serves as a valuable reference for researchers working with
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this compound. The versatile nature of 2-(4-Methoxyphenyl)malondialdehyde makes it a key

intermediate for the synthesis of diverse molecular scaffolds, holding significant potential in the

fields of medicinal chemistry and materials science. Further research to fully characterize this

compound and explore its synthetic applications is highly encouraged.

To cite this document: BenchChem. [Synthesis and Characterization of 2-(4-
Methoxyphenyl)malondialdehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1334422#synthesis-and-
characterization-of-2-4-methoxyphenyl-malondialdehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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